molecular formula C12H17Cl2NO B1424623 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1220028-07-8

3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1424623
CAS No.: 1220028-07-8
M. Wt: 262.17 g/mol
InChI Key: ANZQCUWHWBTUTN-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇Cl₂NO. It is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chloro and ethyl groups on the phenoxy ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications .

Biological Activity

3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-chloro-2-ethylphenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often target specific proteins involved in cellular signaling pathways. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as leukotriene A(4) hydrolase, which plays a crucial role in inflammatory responses . The inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators like leukotriene B(4), implicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. These studies reveal how modifications to the chemical structure affect potency and selectivity against various biological targets. For instance, the introduction of different substituents on the pyrrolidine ring or the phenoxy group can significantly alter the compound's inhibitory effects on target enzymes .

Table 1: Structure-Activity Relationships of Pyrrolidine Derivatives

CompoundSubstituentActivity (IC50, μM)Target
A4-Chloro0.5LTA(4) Hydrolase
B2-Ethyl0.8LTA(4) Hydrolase
C4-Methyl1.2LTA(4) Hydrolase

Inhibition of Leukotriene A(4) Hydrolase

One notable study evaluated the efficacy of pyrrolidine derivatives in inhibiting leukotriene A(4) hydrolase. The compound demonstrated significant inhibitory activity, suggesting its potential use in treating conditions associated with excessive leukotriene production, such as asthma and inflammatory bowel disease .

Anticancer Properties

Another area of investigation is the compound's potential anticancer properties. Similar pyrrolidine derivatives have been studied for their ability to inhibit CDC42 GTPases, which are implicated in cancer cell proliferation and metastasis. Compounds designed to disrupt CDC42 interactions have shown promise in preclinical models, highlighting the relevance of structural modifications in enhancing anticancer activity .

Properties

IUPAC Name

3-(4-chloro-2-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZQCUWHWBTUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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